molecular formula C12H17NO2 B1520620 3-(2,3-Dimethoxyphenyl)pyrrolidine CAS No. 959237-32-2

3-(2,3-Dimethoxyphenyl)pyrrolidine

Cat. No.: B1520620
CAS No.: 959237-32-2
M. Wt: 207.27 g/mol
InChI Key: HEPGYNRBQZZNML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)pyrrolidine typically involves the following steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of amino alcohols or amino ketones.

  • Introduction of the 2,3-Dimethoxyphenyl Group: This is often done through a substitution reaction where a suitable precursor containing the dimethoxyphenyl group is reacted with the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyrrolidone derivatives.

  • Reduction Products: Reduction can produce amines or other reduced forms.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized pyrrolidines.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)pyrrolidine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of neurotransmitter analogs.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethoxyphenyl)pyrrolidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as receptors or enzymes, leading to biological responses. The pathways involved can include modulation of neurotransmitter activity or inhibition of enzyme function.

Comparison with Similar Compounds

3-(2,3-Dimethoxyphenyl)pyrrolidine is similar to other pyrrolidine derivatives, but its unique substitution pattern with the dimethoxyphenyl group sets it apart. Some similar compounds include:

  • 3-(3,4-Dimethoxyphenyl)pyrrolidine: Similar structure but with a different position of the methoxy groups.

  • 3-(2,3-Dimethoxyphenyl)propionic acid: Another compound with a similar phenyl group but a different functional group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.

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Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9/h3-5,9,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGYNRBQZZNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672384
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-32-2
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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